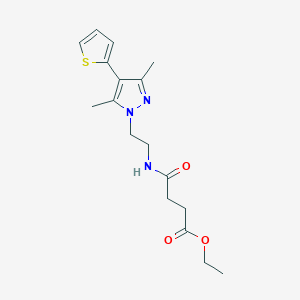![molecular formula C22H20N2O3S3 B2706438 N-(3-(benzo[d]thiazol-2-yl)-4,5-dimethylthiophen-2-yl)-4-(ethylsulfonyl)benzamide CAS No. 886961-00-8](/img/structure/B2706438.png)
N-(3-(benzo[d]thiazol-2-yl)-4,5-dimethylthiophen-2-yl)-4-(ethylsulfonyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a benzamide derivative, which means it contains a benzamide group (a benzene ring attached to a carboxamide). It also contains a benzo[d]thiazol-2-yl group and a thiophene group, both of which are heterocyclic compounds (rings that contain atoms of at least two different elements). Finally, it has an ethylsulfonyl group attached to it .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The presence of the benzamide, benzo[d]thiazol-2-yl, thiophene, and ethylsulfonyl groups would contribute to the overall polarity of the molecule .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the specific arrangement of its atoms and the nature of its functional groups. Generally, benzamides are solid at room temperature and have higher melting points than corresponding carboxylic acids .Applications De Recherche Scientifique
Antimicrobial and Antifungal Agents
Research has highlighted the synthesis and evaluation of derivatives with structures containing thiadiazole and benzamide groups for their antimicrobial and antifungal activities. These studies have shown promising results against a range of pathogens, indicating the potential of such compounds in the development of new antimicrobial agents (Sych et al., 2019).
Anticancer Activity
Several studies have synthesized and evaluated derivatives for their anticancer activity. For instance, compounds designed with the core structure have been tested against various cancer cell lines, demonstrating moderate to excellent anticancer activities. This suggests a potential avenue for developing new anticancer therapies (Ravinaik et al., 2021).
Carbonic Anhydrase Inhibitors
Novel metal complexes of derivatives have been synthesized and investigated for their inhibitory effects on carbonic anhydrase isoenzymes. These complexes have shown to be potent inhibitors, offering insights into the development of therapeutics targeting conditions associated with dysregulated carbonic anhydrase activity (Büyükkıdan et al., 2013).
Corrosion Inhibitors
Benzothiazole derivatives have been studied for their role as corrosion inhibitors for metals in acidic environments. These compounds have demonstrated significant efficiency in protecting metals from corrosion, which could be valuable in industrial applications to enhance the longevity and durability of metal components (Hu et al., 2016).
Antimalarial and Antiviral Properties
A theoretical investigation into the reactivity of certain sulfonamide derivatives, including those with benzothiazole groups, has shown potential antimalarial activity and the ability to interact with viral proteins, suggesting a route for developing treatments against diseases like malaria and COVID-19 (Fahim & Ismael, 2021).
Safety and Hazards
Orientations Futures
Mécanisme D'action
Target of Action
Compounds with a benzothiazole structure often interact with various biological targets. For instance, some benzothiazole derivatives have been found to have anti-tubercular activity . .
Mode of Action
The mode of action of a compound depends on its specific targets. Benzothiazole derivatives might inhibit the function of their targets, leading to their therapeutic effects
Biochemical Pathways
The biochemical pathways affected by a compound depend on its specific targets. Benzothiazole derivatives might affect various biochemical pathways depending on their targets
Propriétés
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)-4,5-dimethylthiophen-2-yl]-4-ethylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O3S3/c1-4-30(26,27)16-11-9-15(10-12-16)20(25)24-22-19(13(2)14(3)28-22)21-23-17-7-5-6-8-18(17)29-21/h5-12H,4H2,1-3H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOFMHPIWYKSFTA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C(C(=C(S2)C)C)C3=NC4=CC=CC=C4S3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O3S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![5-((3,4-dichlorobenzyl)thio)-6-(methoxymethyl)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2706355.png)
![5-[1-(4-tert-butylbenzoyl)piperidin-4-yl]-4-(4-fluorobenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2706357.png)

![4-[4-(5-Ethylpyrimidin-2-yl)piperazin-1-yl]-6-pyrrolidin-1-ylpyrimidine](/img/structure/B2706360.png)
![8,9-Dimethoxy-2-methyl-5-((4-methylbenzyl)thio)-[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B2706361.png)
![3-(2,5-dioxopyrrolidin-1-yl)-N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)benzamide](/img/structure/B2706365.png)



![N-isopropyl-3-[1-({2-[(4-methylphenyl)amino]-2-oxoethyl}thio)-5-oxo[1,2,4]triazolo[4,3-a]quinazolin-4(5H)-yl]propanamide](/img/structure/B2706373.png)


![(2Z)-2-[(4-chloro-2-fluorophenyl)imino]-N-phenyl-2H-chromene-3-carboxamide](/img/structure/B2706376.png)
![3-[4-Methyl-6-oxo-2-(pyridin-4-yl)-1,6-dihydropyrimidin-5-yl]propanoic acid](/img/structure/B2706377.png)
